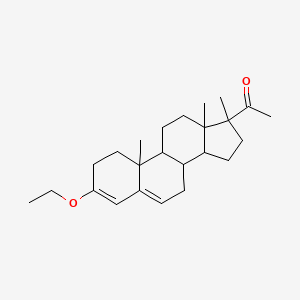
17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one typically involves multiple steps starting from a suitable steroidal precursor. One common method involves the use of 16alpha,17alpha-epoxyprogesterone as the starting material . The key steps include:
Addition of Hydrogen Bromide (HBr): This step forms a 16-bromo, 17alpha-hydroxy intermediate.
Catalytic Hydrogenation: Removal of the bromine atom.
Conversion of Ketone and Double Bond: The 3-keto group and 4,5-double bond are converted to a 3-hydroxy group and 3,5-double bond.
Acetylation and Hydrolysis: The 3-hydroxy and 17alpha-hydroxy groups are acetylated, followed by hydrolysis to remove the 3-acetyl group.
Etherification: The 3-hydroxy group is etherified to form the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-hydroxy group, to form corresponding ketones.
Reduction: Reduction reactions can target the double bonds or ketone groups to form saturated or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-ethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products:
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of saturated or alcohol derivatives.
Substitution: Formation of substituted ethers or alcohols.
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of 17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one involves its interaction with steroid hormone receptors. It acts as a ligand for these receptors, modulating their activity and influencing gene expression. The compound’s effects are mediated through the activation or inhibition of specific molecular pathways, leading to changes in cellular function and physiological responses .
Comparaison Avec Des Composés Similaires
Medrogestone: A synthetic progestin with similar structural features and biological activity.
3-ethoxy-17-hydroxypregna-3,5-dien-20-one 17-acetate: Another steroidal compound with similar chemical properties.
Uniqueness:
- 17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 17alpha-methyl and 3-ethoxy groups contribute to its stability and reactivity, making it a valuable intermediate in steroid synthesis .
Propriétés
Numéro CAS |
902768-49-4 |
|---|---|
Formule moléculaire |
C24H36O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1-(3-ethoxy-10,13,17-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone |
InChI |
InChI=1S/C24H36O2/c1-6-26-18-9-12-22(3)17(15-18)7-8-19-20(22)10-14-24(5)21(19)11-13-23(24,4)16(2)25/h7,15,19-21H,6,8-14H2,1-5H3 |
Clé InChI |
SKEIENPDXSFMHH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


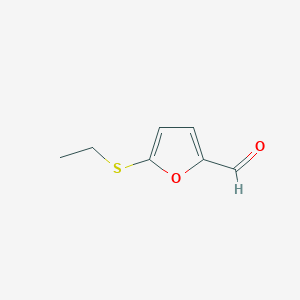
![2-[1-(Aminomethyl)cyclopentyl]ethanamine](/img/structure/B15094989.png)
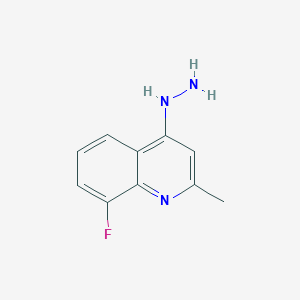
![Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15095000.png)
![2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine](/img/structure/B15095001.png)
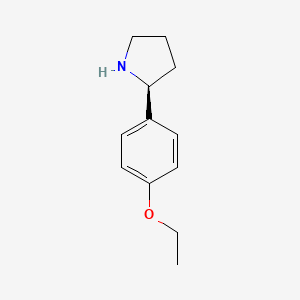
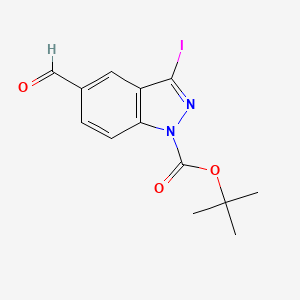

![5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15095028.png)
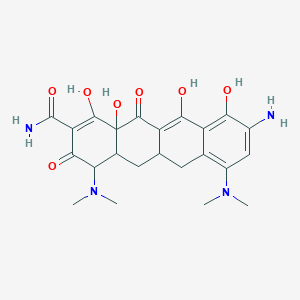
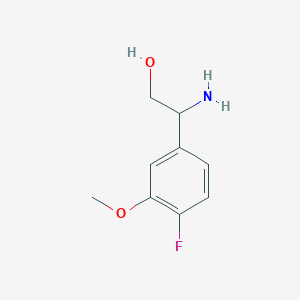
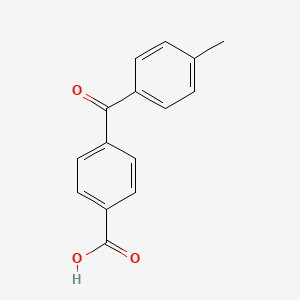
![2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide](/img/structure/B15095055.png)
![Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]-](/img/structure/B15095066.png)
